molecular formula C15H19Cl2N3O2 B2803805 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide CAS No. 1222905-95-4

3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide

Cat. No. B2803805
CAS RN: 1222905-95-4
M. Wt: 344.24
InChI Key: TVJULUNBMAQBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor.

Mechanism Of Action

The mechanism of action of 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide involves the inhibition of EGFR tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways that promote cell growth and survival. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide have been extensively studied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. It has also been shown to have minimal toxicity to normal cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide in lab experiments is its specificity towards EGFR mutations. This allows for targeted treatment of cancer cells that have specific mutations in the EGFR gene. However, one of the limitations of using this compound is the development of drug resistance over time.

Future Directions

There are several future directions for the study of 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the study of this compound in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, the development of more potent and selective EGFR inhibitors is an area of future research.

Synthesis Methods

The synthesis of 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide involves several steps. The first step involves the reaction of 2-chloro-5-nitropyridine with ethyl 3-aminopropionate to form 2-chloro-5-nitropyridin-3-yl propylcarbamate. This intermediate is then reduced to 2-chloro-5-aminopyridin-3-yl propylcarbamate. The final step involves the reaction of 2-chloro-5-aminopyridin-3-yl propylcarbamate with 3-(2-oxoazepan-1-yl)propylamine to form 3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide.

Scientific Research Applications

3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of non-small cell lung cancer (NSCLC) that is caused by specific mutations in the EGFR gene. It has also shown potential in the treatment of other types of cancer, such as breast cancer and pancreatic cancer.

properties

IUPAC Name

3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2/c16-11-6-7-12(17)19-14(11)15(22)18-8-4-10-20-9-3-1-2-5-13(20)21/h6-7H,1-5,8-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJULUNBMAQBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CCCNC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.